(1-(2-amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
Description
Chemical Identity and Nomenclature
(1-(2-Amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride possesses a well-defined chemical identity that reflects the systematic nomenclature conventions established for complex triazole derivatives. The compound is registered under the Chemical Abstracts Service number 1823316-53-5, providing a unique identifier that facilitates accurate chemical communication and database searches. The systematic name follows International Union of Pure and Applied Chemistry nomenclature guidelines, clearly indicating the position of functional groups and the presence of the hydrochloride salt form. The molecular structure incorporates several key structural elements: a 1H-1,2,3-triazole core ring system, a hydroxymethyl group at the 4-position of the triazole ring, and a complex alkyl chain containing both amino and methyl substituents.
The compound's molecular formula C9H19ClN4O reflects the presence of nine carbon atoms, nineteen hydrogen atoms, one chlorine atom (from the hydrochloride salt), four nitrogen atoms (three in the triazole ring and one in the amino group), and one oxygen atom from the hydroxymethyl functionality. The molecular weight of 234.728 grams per mole places this compound within the range typical for small molecule pharmaceutical candidates, while maintaining sufficient structural complexity for diverse biological interactions. The MDL number MFCD28126171 provides additional database identification, ensuring consistent referencing across chemical literature and research databases.
| Property | Value |
|---|---|
| Molecular Formula | C9H19ClN4O |
| Molecular Weight | 234.728 g/mol |
| Chemical Abstracts Service Number | 1823316-53-5 |
| MDL Number | MFCD28126171 |
| IUPAC Name | [1-(2-Amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride |
The stereochemical considerations of this compound are particularly noteworthy, as the presence of the 2-amino-3-methylpentyl substituent introduces potential chiral centers that may influence biological activity and pharmacological properties. The triazole ring system itself maintains planarity due to its aromatic character, with all atoms in sp2 hybridization contributing to the six pi electrons that confer aromatic stability. The hydroxymethyl group at the 4-position provides additional functionality for hydrogen bonding interactions and potential metabolic transformations.
Historical Context of Triazole Derivatives in Medicinal Chemistry
The development of triazole derivatives in medicinal chemistry traces its origins to the pioneering work of Bladin in 1885, who first coined the term "triazole" to describe the five-membered heterocyclic ring system containing three nitrogen atoms and having the molecular formula C2H3N3. This foundational discovery established the groundwork for what would become one of the most important classes of heterocyclic compounds in pharmaceutical research. The early recognition of triazole's unique properties led to systematic investigations into the synthesis and biological activity of various triazole derivatives throughout the twentieth century.
The breakthrough moment for triazole derivatives in medicinal chemistry occurred in 1944 with the discovery of antifungal activities in azole derivatives, which subsequently led to the development of clinically significant antifungal agents including fluconazole, itraconazole, voriconazole, posaconazole, and efinaconazole. These compounds demonstrated the remarkable ability of triazole rings to coordinate with heme iron in cytochrome P450-dependent enzymes, particularly CYP 51, thereby inhibiting ergosterol synthesis in fungal pathogens. The mechanism of action involves the triazole nitrogen atoms forming coordination bonds with the iron center, effectively blocking the enzyme's catalytic activity and disrupting essential cellular processes in pathogenic organisms.
The evolution of triazole chemistry accelerated significantly with the development of click chemistry methodologies, particularly the copper-catalyzed azide-alkyne cycloaddition reaction proposed by Sharpless and colleagues. This revolutionary synthetic approach enabled the efficient preparation of 1,2,3-triazole derivatives with high regioselectivity and excellent yields under mild reaction conditions. The click chemistry approach transformed triazole synthesis from a challenging academic pursuit into a practical tool for pharmaceutical development, enabling rapid library generation and structure-activity relationship studies.
Contemporary research has expanded the scope of triazole applications beyond antifungal activity to encompass antibacterial, antiviral, anti-inflammatory, anticoagulant, antitubercular, antidiabetic, antioxidant, and anticancer properties. The versatility of triazole derivatives stems from their ability to form multiple weak non-bond interactions with biological receptors and enzymes, including hydrogen bonding, pi-pi stacking, and coordination interactions. These properties have established triazoles as privileged scaffolds in medicinal chemistry, capable of modulating diverse biological targets through subtle structural modifications.
Research Significance in Heterocyclic Compound Development
The research significance of (1-(2-Amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride extends beyond its individual properties to represent broader trends in heterocyclic compound development and rational drug design. The compound exemplifies the contemporary approach to medicinal chemistry that emphasizes the strategic incorporation of multiple pharmacophores within a single molecular framework to achieve enhanced biological activity and improved pharmaceutical properties. The 1,2,3-triazole core provides a stable, planar aromatic system that serves as an excellent bioisostere for various functional groups, including amide bonds, ester linkages, and aromatic rings.
The structural complexity of this compound reflects the growing sophistication in heterocyclic synthesis methodologies and the increasing demand for compounds that can address complex biological targets. The presence of the 2-amino-3-methylpentyl substituent introduces elements of conformational flexibility and potential for selective binding interactions, while the hydroxymethyl group provides opportunities for hydrogen bonding and potential prodrug strategies. These design elements demonstrate the integration of structure-based drug design principles with classical medicinal chemistry approaches.
Research into triazole derivatives has revealed their exceptional stability compared to other heterocyclic systems containing multiple nitrogen atoms. The 1,2,3-triazole ring system demonstrates remarkable thermal stability and resistance to hydrolysis under physiological conditions, properties that make it particularly valuable for pharmaceutical applications. Studies have shown that triazoles maintain their structural integrity under conditions that would decompose other nitrogen-rich heterocycles, including exposure to acidic environments, enzymatic processes, and elevated temperatures.
| Research Application | Significance | Reference Compounds |
|---|---|---|
| Bioisosteric Replacement | Enhanced metabolic stability | Amide bond mimetics |
| Click Chemistry Applications | Efficient synthesis routes | Azide-alkyne cycloaddition products |
| Pharmaceutical Development | Improved bioavailability | Antifungal and anticancer agents |
| Structure-Activity Studies | Rational drug design | Triazole-containing drug candidates |
The development of advanced synthetic methodologies for triazole preparation has enabled researchers to explore increasingly complex molecular architectures, as exemplified by (1-(2-Amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride. Modern synthetic approaches, including thermal and metal-catalyzed cycloaddition reactions, have provided access to triazole derivatives with precise regioselectivity and high functional group tolerance. These methodological advances have been crucial in enabling the preparation of compounds with multiple functional groups and complex substitution patterns.
The compound's significance in heterocyclic research is further underscored by its potential applications in chemical biology and probe development. Triazole derivatives have found extensive use as chemical probes for studying biological processes, fluorescent tags for cellular imaging, and affinity labels for protein identification. The unique electronic properties of the triazole ring, combined with its synthetic accessibility and biological compatibility, make it an ideal platform for developing tools for biological research and therapeutic intervention.
Properties
IUPAC Name |
[1-(2-amino-3-methylpentyl)triazol-4-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4O.ClH/c1-3-7(2)9(10)5-13-4-8(6-14)11-12-13;/h4,7,9,14H,3,5-6,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYZBITYGUQYEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CN1C=C(N=N1)CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Aminoalkyl Azide or Alkyne Precursors
The aminoalkyl chain, specifically 2-amino-3-methylpentyl, is introduced via functionalized alkyl halides or alcohol derivatives, which are converted into azides or alkynes suitable for cycloaddition.
Azide synthesis : Alkyl bromides or tosylates derived from 2-amino-3-methylpentanol are converted to azides by nucleophilic substitution using sodium azide in polar aprotic solvents like DMF. This SN2 displacement is typically conducted at moderate temperatures (50–80 °C) to optimize yield and minimize side reactions.
Alkyne synthesis : Alternatively, the aminoalkyl chain can be attached to a terminal alkyne through Mitsunobu reactions or by using propargylation methods on protected amines, followed by deprotection.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the pivotal step forming the 1,2,3-triazole ring. The reaction involves:
- Mixing the azide and alkyne precursors in a solvent such as tert-butanol/water or methanol/water mixtures.
- Using copper(I) catalysts generated in situ from copper(II) sulfate and sodium ascorbate or employing copper(I) salts directly.
- Conducting the reaction at room temperature or mild heating (25–50 °C) for 12–24 hours to ensure complete cycloaddition.
This method yields the 1,4-disubstituted 1,2,3-triazole selectively, with high regioselectivity and yield (typically 70–90%).
Introduction or Modification of the Hydroxymethyl Group
The hydroxymethyl substituent at the 4-position of the triazole can be introduced by:
Reduction of ester precursors: Starting from a 4-carboxylate or 4-ester substituted triazole intermediate, reduction with lithium borohydride (LiBH4) or sodium borohydride (NaBH4) in anhydrous solvents produces the corresponding alcohol.
Oxidation and subsequent functional group manipulation: For example, oxidation of methyl groups to aldehydes using Dess–Martin periodinane (DMP) followed by further transformations to install the hydroxymethyl group.
Formation of Hydrochloride Salt
The free amine in the side chain is converted to its hydrochloride salt by treatment with saturated hydrogen chloride in methanol or dioxane solutions. This step:
- Facilitates purification by precipitation of the hydrochloride salt.
- Enhances stability and handling of the compound.
- Typically involves stirring the free base in HCl/methanol at room temperature for several hours, followed by filtration and drying.
Representative Preparation Protocol (Based on Literature)
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1. Azide formation | Alkyl bromide + NaN3 in DMF, 60 °C, 12 h | SN2 substitution to form aminoalkyl azide | 75–85% |
| 2. CuAAC reaction | Azide + terminal alkyne, CuSO4 + sodium ascorbate, t-BuOH/H2O, 25 °C, 16 h | Formation of 1,4-disubstituted triazole | 80–90% |
| 3. Reduction of ester | LiBH4 in THF, 0 °C to RT, 3 h | Conversion of ester to hydroxymethyl group | 70–80% |
| 4. Salt formation | Saturated HCl in methanol, RT, 4 h | Formation of hydrochloride salt | Quantitative precipitation |
Analytical and Purification Considerations
- Purification is typically achieved by recrystallization of the hydrochloride salt from solvents such as ethanol or ethyl acetate.
- Characterization includes NMR spectroscopy confirming the triazole ring and side chain integrity, IR spectroscopy for functional groups, and mass spectrometry.
- Chromatographic techniques (e.g., silica gel column chromatography) are employed to isolate intermediates if needed.
Research Findings and Optimization Notes
- The CuAAC reaction is highly efficient and tolerant of various functional groups, making it the method of choice for constructing the triazole ring.
- Reduction of esters to alcohols using LiBH4 is preferred over NaBH4 for better selectivity and yield in sensitive substrates.
- Formation of the hydrochloride salt improves compound stability and facilitates handling in pharmaceutical contexts.
- Reaction conditions such as temperature, solvent choice, and catalyst loading significantly influence yields and purity; optimization is recommended for scale-up.
Summary Table of Preparation Methods
| Preparation Stage | Method | Key Reagents | Conditions | Yield Range | Comments |
|---|---|---|---|---|---|
| Azide formation | SN2 substitution | Alkyl bromide, NaN3 | DMF, 50–80 °C, 12 h | 75–85% | Clean conversion, mild conditions |
| Triazole formation | CuAAC | Azide, alkyne, CuSO4, sodium ascorbate | t-BuOH/H2O, RT, 12–24 h | 80–90% | High regioselectivity, scalable |
| Hydroxymethyl introduction | Ester reduction | LiBH4 in THF | 0 °C to RT, 3 h | 70–80% | Selective reduction |
| Salt formation | Acid-base reaction | Saturated HCl in MeOH | RT, 2–4 h | Quantitative | Improves stability |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the triazole ring or the amino group, leading to various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce new groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields aldehydes or ketones, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
Chemistry
In chemistry, (1-(2-amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to develop new therapeutic agents.
Medicine
In medicine, (1-(2-amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride is explored for its potential as a drug candidate. Its unique structure allows it to interact with specific enzymes and receptors, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of (1-(2-amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. This binding can disrupt biological pathways, leading to the desired therapeutic effects. The amino group and hydroxyl group also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
The compound is compared to six structurally related analogs (Table 1), focusing on substituent variations and their implications for physicochemical properties and bioactivity.
Structural Analogues and Key Differences
(1-(2-Amino-3-methylbutyl)-1H-1,2,3-triazol-4-yl)methanol Hydrochloride
- CAS : 1824269-06-8
- Structure: Differs by a shorter butyl chain (vs. pentyl) and retains the branched 2-amino-3-methyl motif.
- Implications : Reduced chain length may decrease lipophilicity and alter binding affinity in hydrophobic pockets .
(1-(5-Aminopentyl)-1H-1,2,3-triazol-4-yl)methanol Hydrochloride
- CAS : 1824057-32-0
- Structure: Features a linear 5-aminopentyl substituent (vs. branched pentyl).
(1-(2-(Piperidin-2-yl)ethyl)-1H-1,2,3-triazol-4-yl)methanol Hydrochloride
- CAS : 1824028-21-8
- Structure : Incorporates a piperidine ring linked via ethyl to the triazole.
- Implications : The piperidine ring introduces basicity and bulk, which could enhance interactions with charged residues in enzymes or receptors .
[1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol Hydrochloride
- CAS : 1354952-90-1
- Structure : Piperidine attached via methylene , altering spatial orientation.
- Implications : The methylene linker may reduce steric hindrance compared to ethyl-linked piperidine, improving binding kinetics .
[1-(Prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine Hydrochloride
- CAS : 1909336-75-9
- Structure : Substitutes the hydroxymethyl group with methanamine and uses an allyl substituent.
[1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol Hydrochloride
- CAS: Not specified
- Structure : Features a pyrrolidine ring (5-membered vs. piperidine’s 6-membered).
- Implications : Smaller ring size may reduce steric bulk but increase ring strain, affecting binding selectivity .
Comparative Data Table
Biological Activity
(1-(2-amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride is a synthetic compound belonging to the triazole class, which is recognized for its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential applications of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a triazole ring, an amino group, and a methanol moiety. Its structure is essential for its interaction with biological targets, influencing its pharmacological profile. The synthesis typically involves a multi-step process starting with 2-amino-3-methylpentane and propargyl alcohol through a [3+2] cycloaddition reaction, catalyzed by copper(I) salts.
Antimicrobial Properties
Triazole derivatives are well-known for their antimicrobial activity. Research indicates that (1-(2-amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride exhibits significant antibacterial properties against various pathogens. Its mechanism involves binding to metal ions or enzymes, thereby inhibiting their activity and disrupting biological pathways .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (1-(2-amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl)methanol | Staphylococcus aureus | 32 µg/mL |
| 1-(4-Aminobenzyl)-1H-1,2,3-triazole | Escherichia coli | 16 µg/mL |
| 4-(Aminomethyl)-1H-pyrazole | Candida albicans | 64 µg/mL |
Antifungal Activity
The compound's antifungal properties have also been explored. Triazoles are commonly used in treating fungal infections due to their ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. Preliminary studies suggest that (1-(2-amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride may possess similar properties.
The biological activity of this compound is primarily attributed to its structural components:
- Triazole Ring : Binds to metal ions or enzymes.
- Amino Group : Enhances binding affinity to biological targets.
- Hydroxyl Group : Contributes to solubility and interaction with receptors.
This unique combination allows the compound to exert various pharmacological effects, making it a candidate for drug development .
Case Studies and Research Findings
Recent studies have focused on the compound's potential in medical applications:
- Anticancer Activity : Research has shown that triazole derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation. A study involving human cancer cell lines demonstrated that derivatives similar to (1-(2-amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride showed promising results in reducing cell viability in vitro .
- In Vivo Studies : Animal models have been utilized to evaluate the therapeutic efficacy of this compound. Preliminary results indicate a reduction in tumor size when administered alongside conventional chemotherapeutics .
Q & A
Q. What are the recommended synthetic routes and optimization strategies for synthesizing (1-(2-amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride?
- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by functionalization of the methanol group. Key optimization steps include:
- Reaction Conditions : Use ethanol/water mixtures (3:1 v/v) under reflux (8–12 hours) to enhance yield .
- Purification : Recrystallization from ethanol or methanol-water systems to isolate the hydrochloride salt .
- Catalyst Optimization : Adjust Cu(I) catalyst concentration (0.1–1 mol%) to minimize side products .
Q. How should researchers safely handle and store this compound in laboratory settings?
- Methodological Answer :
- Handling : Use nitrile gloves, lab coats, and chemical goggles. Avoid inhalation by working in fume hoods .
- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store in sealed glass containers at 2–8°C in a dark, dry environment to prevent hydrolysis .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm triazole ring substitution patterns and methanol group integration .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 256.1) .
- X-ray Crystallography : For absolute configuration determination, grow crystals in ethanol/acetone mixtures .
Advanced Research Questions
Q. How can computational methods like DFT aid in predicting reactivity and electronic properties?
- Methodological Answer :
- DFT Workflow : Use B3LYP/6-31G(d) basis sets to model the triazole ring’s electron density and predict nucleophilic attack sites .
- Reactivity Insights : Calculate Fukui indices to identify reactive centers for functionalization (e.g., methanol group oxidation) .
- Solvent Effects : Simulate solvation in polar solvents (e.g., water, DMSO) to predict stability under biological conditions .
Q. What experimental design considerations are critical for assessing environmental fate and degradation pathways?
- Methodological Answer :
- Lab Studies : Use OECD 301B guidelines to test aerobic biodegradation in activated sludge .
- Field Simulations : Employ split-plot designs to evaluate photodegradation under varying UV intensities and pH (4 replicates per condition) .
- Analytical Tools : Monitor degradation via HPLC-MS/MS with a C18 column and 0.1% formic acid mobile phase .
Q. How should researchers address contradictory data in biological activity assays?
- Methodological Answer :
- Dose-Response Curves : Test concentrations from 1 nM–100 µM in triplicate to identify IC₅₀ variability .
- Control Optimization : Include positive controls (e.g., doxorubicin for cytotoxicity assays) and solvent blanks .
- Statistical Analysis : Apply ANOVA with Tukey’s post-hoc test to resolve discrepancies between replicates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
